2-(4-Chlorophenoxy)-2-methylpropanoyl chloride
Overview
Description
“2-(4-Chlorophenoxy)-2-methylpropanoyl chloride” is a chemical compound. It is also known as “4-Chlorophenoxyacetyl chloride”. Its linear formula is ClC6H4OCH2COCl . It has a molecular weight of 205.04 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a method for preparing 2-chloro-4-(4-chlorophenoxy)-hypnone, which involves reactions of two steps, has been disclosed . Another method for synthesizing 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane has also been reported .
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenoxy)-2-methylpropanoyl chloride” can be represented by the formula ClC6H4OCH2COCl . The ChemSpider ID for this compound is 70168 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chlorophenoxy)-2-methylpropanoyl chloride” include a refractive index of n20/D 1.5486 (lit.), a boiling point of 142 °C/17 mmHg (lit.), a melting point of 18.8 °C (lit.), and a density of 1.314 g/mL at 25 °C (lit.) .
Scientific Research Applications
Chemical Reactions and Synthesis
- 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride is involved in various chemical reactions and synthetic processes. For example, 3-(4′-Chlorophenyl)-4,6-dimethoxyindole undergoes a reaction with oxalyl chloride to yield glyoxyloyl chloride derivatives. These derivatives can then be converted into related glyoxylic acids, esters, and amides (Black, Kumar, & McConnell, 1996).
- A synthesis route for 5-(4-chlorophenyl)-4-methylthiazolidin-2-one, a key intermediate of hexythiazox, involves the cyclocondensation of 1-(4-chlorophenyl)-1-hydroxypropan-2-aminium chloride, demonstrating the compound's role in producing important intermediates in organic synthesis (Chen Fan, 2011).
Environmental Applications and Analysis
- In environmental science, 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride is often studied for its degradation and analysis in various mediums. For instance, electrochemical methods like anodic oxidation and electro-Fenton processes are used to degrade clofibric acid (2-(4-chlorophenoxy)-2-methylpropionic acid) in water, which is important for wastewater treatment (Sirés et al., 2006), (Sirés et al., 2007).
- Liquid chromatography-ion trap-electrospray tandem mass spectrometry (HPLC-IT-MS) with solid-phase extraction (SPE) is used for the analysis of 2-methyl-4-chlorophenoxy acetic acid (MCPA) in water, showcasing its importance in environmental monitoring and analysis (Gao et al., 2014).
Potential Environmental Impact
- Studies also focus on the environmental impact and degradation of related chlorophenoxy compounds. For example, the degradation of chlorophenoxy herbicides like MCPA in acidic medium through processes like peroxi-coagulation has been researched, highlighting the importance of understanding the environmental fate of such compounds (Brillas et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODRWLGKUBMFLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381779 | |
Record name | 2-(4-chlorophenoxy)-2-methylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | |
CAS RN |
5542-60-9 | |
Record name | 2-(4-chlorophenoxy)-2-methylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5542-60-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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